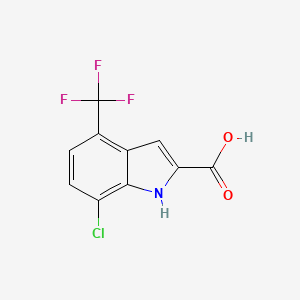

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid (7-Cl-TFA) is an important organic compound that has a wide range of scientific applications. It is a derivative of indole, which is an aromatic hydrocarbon found in many natural products. 7-Cl-TFA is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a fluorescent probe for biological research. It is also known for its ability to form stable complexes with metal ions, which makes it useful in the study of metal-catalyzed reactions.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid and its derivatives have been extensively studied for their chemical properties and synthesis techniques, contributing significantly to the field of organic chemistry. For instance, a practical synthesis approach for a series of tricyclic indole-2-carboxylic acids, including derivatives of 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid, has been developed as potent NMDA-glycine antagonists. This synthesis involves a regioselective iodination, a modified Reissert indole synthesis, and a Jeffery's Heck-type reaction among other steps, showcasing the compound's potential in medicinal chemistry (Katayama, Ae, & Nagata, 2001).

Biomedical Applications

In the biomedical sector, derivatives of 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid have been synthesized and studied for various pharmacological activities. For example, compounds derived from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides have shown antimicrobial, anti-inflammatory, and antiproliferative activities, indicating the versatility of 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid in drug design and discovery (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Material Science and Nanotechnology

Moreover, this compound and its derivatives have found applications in material science, particularly in the development of advanced materials with specific properties. For example, the effect of the carboxylic substituent position on the electrodeposition, morphology, and capacitance performance of polyindole bearing a carboxylic group has been investigated. These studies reveal that derivatives of 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid can significantly influence the electrochemical properties of polymers, making them suitable for use in supercapacitors and other electronic devices (Ma, Zhou, Mo, Hou, & Xu, 2015).

Advanced Synthesis Techniques

The compound has also been a focus in the development of new synthetic methodologies. For example, a robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors, demonstrates the compound's importance in the synthesis of biologically active molecules. This synthesis avoids the use of hazardous diazonium and azido species, highlighting safer and more efficient synthetic routes (Mayes, Chaudhuri, Hencken, Jeannot, Latham, Mathieu, McGarry, Stewart, Wang, & Moussa, 2010).

Propiedades

IUPAC Name |

7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO2/c11-6-2-1-5(10(12,13)14)4-3-7(9(16)17)15-8(4)6/h1-3,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNKFHSKFIOVSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629557 |

Source

|

| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

CAS RN |

883523-01-1 |

Source

|

| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)